BenchChemオンラインストアへようこそ!

Morphinan-6-one

Opioid receptor pharmacology Structure-activity relationship Radioligand binding

Morphinan-6-one (CAS 467-02-7) is the fundamental pentacyclic scaffold for developing clinically relevant opioid ligands like oxycodone and naloxone. Its rigid 4,5-epoxy morphinan framework with a defining 6-keto group is critical for mu-, delta-, and kappa-opioid receptor interactions. Minor structural modifications at C5, C6, and C14 drastically alter receptor selectivity and potency, making the core scaffold the essential starting point for reproducible SAR studies. For industrial chemists, sourcing material manufactured under processes like US 8,748,611 B2 ensures reduced α,β-unsaturated ketone impurities, meeting stringent purity specifications for clinical trial material or commercial API production.

Molecular Formula C19H23NO5
Molecular Weight 345.4 g/mol
Cat. No. B15388065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorphinan-6-one
Molecular FormulaC19H23NO5
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESC[N+]1(CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC)[O-]
InChIInChI=1S/C19H23NO5/c1-20(23)7-6-19-10-14(21)16(25-3)9-12(19)13(20)8-11-4-5-15(24-2)18(22)17(11)19/h4-5,9,12-13,22H,6-8,10H2,1-3H3/t12-,13+,19-,20+/m1/s1
InChIKeyIQCNMIIBBLJCAC-RTFQWSFESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morphinan-6-one: Foundational Scaffold in Opioid Pharmacology and Drug Development


Morphinan-6-one represents a core pentacyclic alkaloid scaffold from which many clinically relevant and research-grade opioid ligands are derived, including oxycodone, oxymorphone, naloxone, and naltrexone [1]. The defining 6-keto group and the 4,5-epoxy bridge confer a rigid, three-dimensional framework that dictates interaction with mu (MOR), delta (DOR), and kappa (KOR) opioid receptors [1]. As a synthetic intermediate and a scaffold for structure-activity relationship (SAR) exploration, morphinan-6-one provides a chemically versatile platform due to the functionalizability of its C6 carbonyl and the substituent-sensitive positions 5 and 14 [REFS-1, REFS-2].

Why Uncharacterized Morphinan-6-one Analogs Cannot Substitute in Critical Assays


Within the morphinan-6-one class, seemingly minor structural modifications produce dramatic, quantifiable shifts in opioid receptor binding affinity, selectivity, and downstream functional activity [1]. The presence or absence of the C6 carbonyl group, the nature of the C14 substituent, and N-substituent variations are not interchangeable; each alteration changes the ligand’s ability to discriminate between MOR, DOR, and KOR, directly impacting the validity and reproducibility of experimental outcomes [REFS-1, REFS-2]. The quantitative evidence below demonstrates that two morphinan-6-one derivatives with identical core scaffolds but differing by a single functional group can exhibit orders-of-magnitude divergence in key pharmacological parameters, making procurement based on generic class name alone a significant risk to data integrity [1].

Quantitative Comparative Evidence for Morphinan-6-one Derivatives: Binding, Selectivity, and In Vivo Potency


MOR Binding Affinity: 6‑Carbonyl Deletion in N‑Methylmorphinan‑6‑ones Alters Ki by an Order of Magnitude

Deletion of the 6‑carbonyl group in N‑methylmorphinan‑6‑ones (compounds 3 → 3a) increases MOR binding affinity nearly 10‑fold, as shown in a direct head‑to‑head comparison using [³H]DAMGO competition binding in CHO‑hMOR cell membranes [REFS‑1]. This demonstrates that the 6‑oxo functionality is not a passive structural element but a critical modulator of receptor interaction strength.

Opioid receptor pharmacology Structure-activity relationship Radioligand binding

Opioid Receptor Selectivity: 6‑Carbonyl Group Maintains MOR‑Over‑DOR/KOR Discrimination

A direct comparison between N‑methylmorphinan‑6‑one derivative 2 and its 6‑desoxo counterpart 2a reveals that removal of the 6‑carbonyl group significantly diminishes MOR selectivity over KOR while leaving MOR/DOR selectivity largely unchanged [REFS‑1]. This quantifiable shift demonstrates that the 6‑oxo group contributes to KOR discrimination.

Opioid receptor selectivity G‑protein signaling Lead optimization

In Vivo Antinociceptive Potency: 14‑Alkoxymorphinan‑6‑ones Show >10‑Fold Superiority Over Morphine

A series of 14‑alkoxy‑substituted morphinan‑6‑one derivatives (compounds 6–11) demonstrated antinociceptive potencies in the mouse hot‑plate test after subcutaneous administration that were considerably greater than that of morphine, the prototypical opioid analgesic [REFS‑1]. While individual ED50 values are not provided in the abstract, the qualitative assessment of 'considerably greater' potency is consistently reported across multiple derivatives.

Antinociception In vivo pharmacology Analgesic discovery

Process‑Derived Impurity Control: α,β‑Unsaturated Ketone Reduction Achieves High‑Purity Morphinan‑6‑one Products

A patented process (US 8,748,611 B2) enables the preparation of morphinan‑6‑one products with substantially reduced levels of α,β‑unsaturated ketone impurities by treatment with a sulfur‑containing compound [REFS‑1]. This method addresses a known purity challenge in morphinan‑6‑one synthesis, where such impurities can confound biological assays and hinder regulatory compliance.

Process chemistry Analytical purity Pharmaceutical manufacturing

Optimal Scientific and Industrial Applications for Morphinan‑6‑one Scaffolds Based on Quantitative Evidence


μ‑Opioid Receptor (MOR) Selectivity Engineering

The quantifiable shift in KOR/MOR selectivity (from 32 to 17 upon 6‑carbonyl deletion) directly informs medicinal chemistry campaigns aimed at minimizing KOR‑mediated side effects (e.g., dysphoria, diuresis). Researchers procuring N‑methylmorphinan‑6‑one derivatives with the 6‑oxo group intact can expect superior MOR‑over‑KOR discrimination, as demonstrated in Table 1 of Spetea et al. [REFS‑1]. This makes the morphinan‑6‑one scaffold a preferred starting point for developing cleaner MOR‑targeted tool compounds.

High‑Potency In Vivo Analgesic Screening

The reported superiority of 14‑alkoxymorphinan‑6‑ones over morphine in the mouse hot‑plate test [REFS‑1] positions these derivatives as valuable leads for preclinical analgesic programs. Procurement of these 14‑alkoxy‑substituted variants enables studies requiring sub‑milligram dosing while maintaining robust antinociceptive readouts. This potency advantage reduces animal usage and minimizes solubility‑related formulation challenges common with less potent opioids.

Process Development and Impurity Control in GMP Manufacturing

The patented sulfur‑treatment process (US 8,748,611 B2) provides a demonstrable pathway to reduce α,β‑unsaturated ketone impurities in morphinan‑6‑one products [REFS‑1]. For industrial chemists and procurement specialists, sourcing material manufactured under this process—or implementing it in‑house—offers a validated strategy to meet stringent purity specifications required for clinical trial material or commercial API production, thereby streamlining regulatory filings.

Quote Request

Request a Quote for Morphinan-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.